molecular formula C22H30O B13394401 13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel

13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel

Katalognummer: B13394401
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: RPLCPCMSCLEKRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity:
Desogestrel (IUPAC name: 13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,13,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol) is a synthetic progestin used in oral contraceptives. Its molecular formula is C₂₂H₃₀O, with a molecular weight of 310.47 g/mol and a melting point of 109.5°C . The compound has moderate water solubility (11.3 mg/L at 20°C) and a plasma half-life of 27.8 hours .

Pharmacological Role: As a third-generation progestogen, desogestrel is metabolized to 3-keto-desogestrel (etonogestrel), its bioactive form, which binds to progesterone receptors with high selectivity. It is designed to minimize androgenic side effects while maintaining contraceptive efficacy .

Eigenschaften

IUPAC Name

13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLCPCMSCLEKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860665
Record name 13-Ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Chemical Synthesis via Multi-step Organic Reactions

Patents CN102532232A and CN104744544A describe comprehensive chemical synthesis pathways that involve:

This route emphasizes the use of chemical reagents such as tosic acid, chromium trioxide, and sodium borohydride, with reaction conditions optimized for high yield and purity.

Microbiological Hydroxylation Approach

The alternative method involves microbiological hydroxylation of steroid intermediates, as described in WO2013071210A1. This process:

  • Converts a precursor compound into a hydroxylated intermediate via microbial enzymes.

  • Avoids some chemical steps, potentially reducing chemical waste and hazards.

However, this approach faces challenges in scalability due to the low concentration of microbial reactions and the need for large bioreactors.

Modern Synthetic Strategies

Recent innovations focus on:

  • Process Optimization and Scalability
Aspect Chemical Route Microbiological Route
Yield High (up to 80%) Moderate (variable)
Scalability Suitable with optimized conditions Limited by bioreactor capacity
Cost Moderate to high (reagents, catalysts) Potentially lower but complex to scale
Safety Requires handling of hazardous reagents (chromium trioxide, acids) Biological hazards, contamination risks
  • Conclusion

The most practical and scalable method for synthesizing desogestrel currently involves a multi-step chemical process starting from readily available steroid precursors. This process, as detailed in recent patents, includes oxidation, Wittig reactions, protection/deprotection steps, and nucleophilic ethynylation. While microbiological hydroxylation offers an alternative, its limitations in large-scale application favor chemical synthesis routes for industrial production. Continuous research aims to streamline these processes further, reducing environmental impact and improving yields.

  • References
  • CN102532232A: Preparation method for desogestrel, emphasizing chemical transformations involving oxidation and Wittig reactions.

  • CN104744544A: Improved chemical synthesis pathway utilizing oxidation, ketal formation, and ethynylation.

  • WO2013071210A1: Method for synthesizing desogestrel, highlighting the potential of microbiological hydroxylation and chemical modifications.

Analyse Chemischer Reaktionen

Desogestrel undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include lithium liquid ammonia for deprotection, IBX for oxidation, and Wittig reagents for olefination. The major products formed from these reactions include 3-keto-desogestrel and other intermediates used in the synthesis of related compounds .

Wissenschaftliche Forschungsanwendungen

Desogestrel, also known as 13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol, is a third-generation progestin with high progestogenic activity and low androgenic effects . It is primarily used in combination with ethinylestradiol as an oral contraceptive to prevent pregnancy .

Contraception

Desogestrel's main therapeutic effect is related to the inhibition of ovulation in 97% of cycles . Clinical trials in non-breastfeeding women reported a Pearl failure rate of 0.17 per 100 women-years, indicating high efficiency compared to other progestogen-only pills . Desogestrel modifies luteinizing hormone and follicle-stimulating hormone, which impacts the onset of menstruation and increases the viscosity of vaginal fluid .

Endometrial Protection

Desogestrel has been evaluated for endometrial protection in women with chronic abnormal uterine bleeding-ovulatory dysfunction (AUB-O), who are at increased risk of endometrial neoplasia . A study comparing desogestrel (150 µg/d) to medroxyprogesterone acetate (MPA 10 mg/d) found that both effectively normalized bleeding to an acceptable level (normal or no withdrawal bleeding) in over 90% of cases .

Nanoparticle Development

Desogestrel has been used in the development of polylactic acid nanoparticles (DG-PLA-NPs) to improve its sustained-release properties . These nanoparticles are prepared using a modified emulsion solvent diffusion method to optimize the preparation technology and in vitro release characteristics .

Key findings regarding DG-PLA-NPs:

  • The drug-to-material ratio, water-to-organic phase ratio, and polyvinyl alcohol (PVA) concentration significantly affect the encapsulation efficiency (EE) .
  • An optimized formulation with a PLA/DG ratio of 5, PVA concentration of 0.5%, and oil-to-water phase ratio of 5 yields round or spherical nanoparticles with an average diameter of 209 nm, 79.60% EE, and 6.81% drug loading capacity .
  • In vitro release studies show that DG-PLA-NPs release desogestrel rapidly in the early stages but slowly at later stages, indicating a sustained-release effect compared to DG alone .

Safety and Metabolic Effects

Vergleich Mit ähnlichen Verbindungen

Gestodene

  • Structural Similarities: Both desogestrel and gestodene are 19-nortestosterone derivatives with a 17α-ethynyl group and 11-methylene substitution. However, gestodene lacks the 13-ethyl group present in desogestrel .
  • Pharmacological Differences: PAR1 Activity: Gestodene exhibits 1.6-fold higher potentiation of PAR1-mediated intracellular calcium levels compared to desogestrel, contributing to a higher risk of thromboembolism . Thromboembolism Risk: Combined oral contraceptives containing gestodene or desogestrel double the risk of venous thromboembolism compared to those with levonorgestrel (second-generation progestin) .

Levonorgestrel

  • Structural Differences: Levonorgestrel retains an 18-methyl group and lacks the 11-methylene and 13-ethyl modifications seen in desogestrel.
  • Activity Profile: Levonorgestrel has higher androgenic activity than desogestrel, leading to side effects like acne and hirsutism. Desogestrel shows reduced binding to sex hormone-binding globulin (SHBG), enhancing its bioavailability .

Norgestimate

  • Metabolic Pathway: Norgestimate is metabolized to norelgestromin and levonorgestrel, whereas desogestrel is metabolized to etonogestrel.
  • Androgenicity: Norgestimate has lower androgenic activity than desogestrel due to its 3-keto,4-ene structure .

Key Impurities and By-Products

Desogestrel synthesis generates impurities with distinct pharmacological profiles:

Compound Name Molecular Formula Molecular Weight Biological Activity References
Desogestrel Related Compound D (13-Ethyl-11-methylenegon-4-en-17-one) C₂₀H₂₈O 284.44 Intermediate with no significant progestogenic activity ; used in quality control
16β-OH Desogestrel C₂₂H₃₂O₂ 328.49 By-product with reduced receptor binding affinity ; inactive in contraception

Carcinogenicity and Metabolic Considerations

  • Structural Alerts: Early studies on cyclopenta[a]phenanthrenes (e.g., 15,16-dihydro-11-methyl derivatives) identified 3,4-dihydrodiol metabolites as mutagenic and carcinogenic via DNA adduct formation .
  • Desogestrel Safety: Unlike its structural analogs, desogestrel lacks carcinogenic metabolites in clinical studies, likely due to its 11-methylene group, which blocks metabolic activation at the 3,4-position .

Biologische Aktivität

Desogestrel, chemically known as 13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol, is a synthetic progestin widely used in hormonal contraceptives. Understanding its biological activity is crucial for assessing its therapeutic effects and potential risks.

Desogestrel functions primarily as a progesterone receptor agonist . Upon administration, it enters cells passively and binds selectively to progesterone receptors, leading to transcriptional regulation of target genes. This binding results in:

  • Inhibition of Ovulation : Desogestrel effectively suppresses ovulation in approximately 97% of cycles by inhibiting luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels .
  • Endometrial Changes : It transforms the endometrium to prevent implantation .
  • Increased Viscosity of Vaginal Secretions : This effect makes it less favorable for sperm penetration .

Pharmacokinetics

Desogestrel is rapidly absorbed after oral administration, with peak plasma concentrations occurring around 1.5 hours post-dose. Key pharmacokinetic parameters include:

  • Bioavailability : Approximately 60-80% .
  • Volume of Distribution : About 1.5 L/kg .
  • Protein Binding : 96-98% bound to plasma proteins, primarily albumin and sex-hormone binding globulin .
  • Metabolism : Metabolized primarily to etonogestrel, its active form, through first-pass hepatic metabolism .
  • Half-life : Approximately 30 hours .

Therapeutic Effects

Desogestrel is primarily used in contraceptive formulations. Clinical studies have demonstrated its effectiveness and safety profile:

  • Contraceptive Efficacy : The Pearl index indicates a failure rate of only 0.17 per 100 women-years in non-breastfeeding women .
  • Comparison with Other Progestins : In studies comparing desogestrel with cyproterone acetate and drospirenone in women with polycystic ovary syndrome (PCOS), desogestrel showed less significant antiandrogenic effects compared to cyproterone acetate after 12 months of treatment .

Study on Bleeding Profiles

A multicenter trial compared the bleeding profiles of women using desogestrel versus drospirenone:

StatisticDRSP (N = 858)Desogestrel (N = 332)
Abnormal Uterine Bleeding27 (3.2%)22 (6.6%)
Dysmenorrhea1 (0.1%)0
Median Bleeding Days (Cycles 2–4)10 days12 days
Median Bleeding Days (Cycles 7–9)6 days7 days

The results indicated a decrease in unscheduled bleeding episodes over time for both groups but highlighted that desogestrel users experienced more bleeding days initially .

Risk Assessment

Research has also focused on the risk of venous thromboembolism associated with desogestrel use. A comprehensive study found that users of oral contraceptives containing desogestrel had a significantly higher risk compared to those using levonorgestrel-based contraceptives:

  • Relative risk for venous thromboembolism was reported at 6.6 , indicating a notable increase in risk associated with desogestrel compared to non-users .

Summary of Biological Activity

The biological activity of desogestrel encompasses its role as an effective contraceptive agent with specific mechanisms that inhibit ovulation and alter endometrial conditions. However, it is also associated with increased risks for certain adverse effects such as venous thromboembolism.

Q & A

Q. How is the stereochemical configuration of Desogestrel and its derivatives validated in synthetic pathways?

Methodological Answer: The stereochemistry of Desogestrel and related compounds is confirmed using X-ray crystallography to resolve atomic positions and multidimensional NMR spectroscopy (e.g., 1H-13C HSQC, COLOC) to assign spatial relationships between protons and carbons. For example, the configuration at C-16 and C-17 in a synthesis by-product was determined via X-ray analysis . Researchers should cross-validate crystallographic data with NOESY/ROESY NMR experiments to confirm spatial proximities of substituents.

Q. What safety protocols are critical when handling Desogestrel in laboratory settings?

Methodological Answer: Key precautions include:

  • Use of nitrile gloves and respiratory protection (e.g., NIOSH-approved masks) to prevent dermal/airway exposure .
  • Avoidance of dust generation via closed systems or wet handling to minimize inhalation risks .
  • Immediate decontamination of spills using alcohol-resistant absorbents and proper disposal via licensed waste management services .
  • Compliance with GHS hazard classifications (e.g., H302 for oral toxicity, H319 for eye irritation) .

Q. How are synthetic by-products of Desogestrel characterized, and what analytical techniques are prioritized?

Methodological Answer: By-products like 16β-OH desogestrel are identified using high-resolution mass spectrometry (HRMS) for molecular formula confirmation and 1H/13C NMR for structural elucidation. For example, a synthesis by-product was analyzed via 1H-1H COSY and HSQC to map proton networks and carbon linkages . Researchers should also employ HPLC-PDA/UV to monitor reaction purity and isolate intermediates.

Advanced Research Questions

Q. How can researchers address gaps in toxicological data (e.g., carcinogenicity, ecotoxicity) for Desogestrel?

Methodological Answer:

  • Conduct Ames tests or micronucleus assays to assess genotoxicity, referencing IARC classifications for progestogens .
  • Perform aquatic toxicity studies (e.g., Daphnia magna assays) to evaluate bioaccumulation potential, given the lack of ecological data in safety sheets .
  • Use QSAR models to predict toxicity endpoints and prioritize in vitro/in vivo validation .

Q. What experimental strategies resolve contradictions in hazard classifications (e.g., carcinogenicity warnings vs. Prop. 65 compliance)?

Methodological Answer:

  • Review batch-specific impurity profiles , as discrepancies may arise from trace contaminants (e.g., 17α-ethynyl estradiol derivatives) .
  • Validate purity via GC-MS or HPLC-ELSD and compare with regulatory thresholds (e.g., California Prop. 65 limits) .
  • Consult structure-activity relationship (SAR) databases to assess if the parent compound or metabolites align with known carcinogens .

Q. How does Desogestrel’s stability under varying experimental conditions (pH, temperature) impact pharmacological studies?

Methodological Answer:

  • Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to determine decomposition thresholds (e.g., >100°C) .
  • Simulate physiological conditions (pH 7.4 buffer, 37°C) with LC-MS monitoring to track degradation products like 3-keto or 17α-ethynyl derivatives .
  • Pre-formulate the compound in lyophilized or nanoparticulate carriers to enhance stability in aqueous media .

Q. What in silico and in vitro approaches elucidate Desogestrel’s selectivity for progesterone receptors (PR) over glucocorticoid receptors (GR)?

Methodological Answer:

  • Perform molecular docking using PR/GR crystal structures (PDB IDs: 1SQN, 4P6X) to compare binding affinities of the 11-methylene and 17α-ethynyl groups .
  • Validate predictions with competitive binding assays (e.g., radiolabeled R5020 for PR) and transactivation reporter gene assays in HeLa cells .
  • Analyze metabolite interactions via CYP3A4/5 inhibition assays to assess metabolic stability .

Tables for Key Data

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueApplicationExample Use CaseReference
X-ray CrystallographyStereochemical resolutionC-16/C-17 configuration in by-product
1H-13C HSQCProton-carbon correlation mappingAssigning desogestrel derivatives
HRMSMolecular formula confirmationBy-product identification

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.